N'-(cyclopropylcarbonyl)-4-methylbenzohydrazide
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Overview
Description
N’-(cyclopropylcarbonyl)-4-methylbenzohydrazide is an organic compound that features a cyclopropylcarbonyl group attached to a 4-methylbenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclopropylcarbonyl)-4-methylbenzohydrazide typically involves the reaction of cyclopropylcarbonyl chloride with 4-methylbenzohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of N’-(cyclopropylcarbonyl)-4-methylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-(cyclopropylcarbonyl)-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted hydrazides.
Scientific Research Applications
N’-(cyclopropylcarbonyl)-4-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N’-(cyclopropylcarbonyl)-4-methylbenzohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropylcarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydrazide moiety can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N’-(cyclopropylcarbonyl)-4-methylbenzohydrazide: can be compared with other hydrazides such as benzohydrazide or acetohydrazide.
Cyclopropylcarbonyl derivatives: Compounds like cyclopropylcarbonyl chloride or cyclopropylcarbonyl amine.
Uniqueness
N’-(cyclopropylcarbonyl)-4-methylbenzohydrazide is unique due to the presence of both the cyclopropylcarbonyl and 4-methylbenzohydrazide groups, which confer distinct chemical and biological properties. The cyclopropyl group introduces strain and reactivity, while the hydrazide moiety provides opportunities for hydrogen bonding and interaction with biological targets.
Properties
IUPAC Name |
N'-(cyclopropanecarbonyl)-4-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-2-4-9(5-3-8)11(15)13-14-12(16)10-6-7-10/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGWKVMIWHMGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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